6-bromo-2-propan-2-ylsulfanyl-1H-benzimidazole
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Overview
Description
6-Bromo-2-propan-2-ylsulfanyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-propan-2-ylsulfanyl-1H-benzimidazole can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable brominated thiol compound under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: o-Phenylenediamine and 2-bromo-2-propan-2-ylthiol.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at elevated temperatures (around 100-150°C).
Cyclization: The reaction mixture is heated to promote the cyclization of the intermediate to form the benzimidazole ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-propan-2-ylsulfanyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the hydrogenated benzimidazole derivative.
Substitution: Formation of new benzimidazole derivatives with different substituents at the bromine position.
Scientific Research Applications
6-Bromo-2-propan-2-ylsulfanyl-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-2-propan-2-ylsulfanyl-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the propan-2-ylsulfanyl group can influence its binding affinity and specificity for these targets. The compound may exert its effects through inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-1H-benzimidazole: Lacks the bromine atom but has a similar sulfur-containing group.
6-Chloro-2-propan-2-ylsulfanyl-1H-benzimidazole: Contains a chlorine atom instead of bromine.
2-Phenylsulfanyl-1H-benzimidazole: Contains a phenyl group instead of the propan-2-yl group.
Uniqueness
6-Bromo-2-propan-2-ylsulfanyl-1H-benzimidazole is unique due to the presence of both the bromine atom and the propan-2-ylsulfanyl group. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-bromo-2-propan-2-ylsulfanyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2S/c1-6(2)14-10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSDAXDIJBDPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(N1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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